3-Ethoxythiophene
CAS No.: 114292-37-4
Cat. No.: VC7937563
Molecular Formula: C6H8OS
Molecular Weight: 128.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114292-37-4 |
|---|---|
| Molecular Formula | C6H8OS |
| Molecular Weight | 128.19 g/mol |
| IUPAC Name | 3-ethoxythiophene |
| Standard InChI | InChI=1S/C6H8OS/c1-2-7-6-3-4-8-5-6/h3-5H,2H2,1H3 |
| Standard InChI Key | RDEGOEYUQCUBPE-UHFFFAOYSA-N |
| SMILES | CCOC1=CSC=C1 |
| Canonical SMILES | CCOC1=CSC=C1 |
Introduction
Structural and Chemical Properties of Thiophene Derivatives
Core Thiophene Framework
Thiophene, a sulfur-containing heterocycle, serves as the foundational structure for derivatives like 3-ethoxythiophene. Its aromaticity and electron-rich nature make it amenable to electrophilic substitution, enabling functionalization at specific positions . Substitutions at the 3-position, as in 3-methylthiophene or 3-ethylthiophene, influence electronic distribution and reactivity, which are critical for applications in pharmaceuticals and materials science .
Ethoxy Substitution Effects
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-Ethylthiophene | C₆H₈S | 112.19 | Ethyl |
| Ethyl thiophene-3-acetate | C₈H₁₀O₂S | 170.23 | Ethyl ester |
| 3-Ethylthiophene-2-carbaldehyde | C₇H₈OS | 140.20 | Ethyl, aldehyde |
Synthesis Methodologies
Wolff-Kishner Reduction for Alkylthiophenes
The synthesis of 3-ethylthiophene via Wolff-Kishner reduction offers a template for ethoxy analogs. In one protocol, reaction of 3-acetylthiophene with hydrazine hydrate and potassium hydroxide in ethylene glycol at 160–180°C yields 3-ethylthiophene with 86% efficiency . Adapting this method to 3-ethoxythiophene would require substituting acetyl with ethoxy precursors, though challenges in maintaining regioselectivity may arise.
Esterification and Carboxylation Pathways
Ethyl thiophene-3-carboxylate is synthesized through esterification of thiophene-3-carboxylic acid, leveraging acid-catalyzed reactions with ethanol . Similarly, introducing an ethoxy group might involve nucleophilic aromatic substitution using ethoxide ions, though thiophene’s inherent stability complicates direct substitution. Alternative routes, such as Ullmann coupling or transition-metal catalysis, could be explored .
Biomedical Applications of Thiophene Derivatives
Antiproliferative Activity
Thiophene derivatives exhibit notable bioactivity. For instance, ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate (Compound 3) demonstrates IC₅₀ values of 40.68 μM against MDA-MB-231 breast cancer cells, surpassing conventional chemotherapeutics in specificity . The ethoxy group’s electron-donating effects could enhance such activity by improving membrane permeability or target binding.
Industrial and Material Science Applications
Pesticide Development
Morantel, a pesticide derived from 3-methylthiophene, highlights the role of thiophenes in agrochemistry . Ethoxy substitutions could modulate toxicity profiles or environmental persistence, making 3-ethoxythiophene a candidate for next-generation pesticides.
Conductive Polymers
Thiophene polymers, such as poly(3-hexylthiophene), are pivotal in organic electronics. The ethoxy group’s polarity might enhance solubility in processing solvents, facilitating thin-film fabrication for photovoltaic devices .
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